(+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate
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Overview
Description
(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate is an organosilicon compound that features both diisopropyl and trimethylsilyl groups. This compound is particularly interesting due to its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate typically involves the reaction of L-tartaric acid with diisopropylamine and trimethylsilyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Trimethylsilyl chloride or other silylating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of silylated derivatives .
Scientific Research Applications
(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups within the molecule .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl tartrate: Lacks the trimethylsilyl groups, making it less effective as a protecting group.
Trimethylsilyl chloride: Used for silylation but does not have the diisopropyl groups.
Bis(trimethylsilyl)acetamide: Another silylating agent but with different structural properties.
Uniqueness
(+)-Diisopropyl-O,O’-bis(trimethylsilyl)-L-tartrate is unique due to the combination of diisopropyl and trimethylsilyl groups, which provide both steric protection and increased volatility. This makes it particularly useful in applications requiring selective protection and subsequent deprotection of hydroxyl groups .
Properties
IUPAC Name |
dipropan-2-yl (2R,3R)-2,3-bis(trimethylsilyloxy)butanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZEIUCUCCYIA-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O6Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452815 |
Source
|
Record name | (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130678-42-1 |
Source
|
Record name | (+)-Diisopropyl-O,O'-bis(trimethylsilyl)-L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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